3-[(3-Bromophenyl)amino]cyclohex-2-en-1-one is a synthetic compound that belongs to the class of cyclohexenone derivatives. Its molecular formula is CHBrN O, with a molecular weight of 266.13 g/mol . This compound has gained attention in the scientific community for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its unique structural characteristics and biological activities.
The synthesis of 3-[(3-Bromophenyl)amino]cyclohex-2-en-1-one typically involves the following steps:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used to characterize this compound. For instance, NMR can provide information about the hydrogen environments, while IR spectroscopy can confirm the presence of functional groups like amino and carbonyl groups .
3-[(3-Bromophenyl)amino]cyclohex-2-en-1-one can undergo several types of chemical reactions:
The mechanism of action for 3-[(3-Bromophenyl)amino]cyclohex-2-en-1-one involves its interaction with specific biological targets, such as proteins or enzymes. Upon binding to these targets, it may modulate their activity, leading to various biological effects. For example, it has been investigated for potential antimicrobial and anticancer properties by inhibiting cell proliferation or inducing apoptosis in cancer cells .
Relevant data from spectroscopic analyses can provide insights into these properties, aiding in understanding its behavior in different environments .
3-[(3-Bromophenyl)amino]cyclohex-2-en-1-one has several scientific uses:
The compound 3-[(3-Bromophenyl)amino]cyclohex-2-en-1-one follows systematic IUPAC naming conventions. The parent structure is a six-membered alicyclic ring with a conjugated enone system (cyclohex-2-en-1-one). The substituent at position 3 is an amino group linked to a 3-bromophenyl ring, denoted as (3-bromophenyl)amino. The CAS registry number 1217862-43-5 uniquely identifies this specific isomer [1] [4].
Isomeric variations arise from:
Table 1: Nomenclature and Identifiers
| Property | Value |
|---|---|
| IUPAC Name | 3-((3-Bromophenyl)amino)cyclohex-2-en-1-one |
| Molecular Formula | C₁₂H₁₂BrNO |
| Molecular Weight | 266.13–266.14 g/mol |
| CAS Number | 1217862-43-5 |
| Canonical SMILES | C1CC(=CC(=O)C1)NC2=CC(=CC=C2)Br |
The molecule integrates two key moieties:
Intramolecular hydrogen bonding occurs between the enaminone N-H and the carbonyl oxygen (O=C), stabilizing a s-trans conformation. This interaction is evidenced by XLogP3-AA values of 2.8, indicating balanced lipophilicity [1].
Bromine’s position on the phenyl ring dictates electronic and steric outcomes:
Table 2: Impact of Bromine Position on Molecular Properties
| Isomer | Directing Effect in EAS | Steric Hindrance | Reactivity in Cross-Coupling |
|---|---|---|---|
| Ortho-bromophenyl | Ortho/para-directing | High | Moderate |
| Meta-bromophenyl | Weakly deactivating | Low | High (favors meta-selectivity) |
| Para-bromophenyl | Ortho/para-directing | Negligible | High |
CAS No.: 32986-79-1
CAS No.: 2128735-28-2
CAS No.: 39015-77-5
CAS No.: 21115-85-5